(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase GABA levels in the brain, leading to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain. This can result in a reduction in seizure activity, anxiety, and depression symptoms. This compound has also been shown to have potential as an addiction treatment, as it can reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone in lab experiments is that it is a highly specific GABA aminotransferase inhibitor, which means that it can selectively target this enzyme without affecting other neurotransmitter systems. However, one limitation of using this compound in lab experiments is that it has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic effects.
Future Directions
There are several future directions for research on (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone. One potential direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to develop more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of this compound. Additionally, future research could focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects.
Synthesis Methods
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone is synthesized by reacting cyclopropylpiperazine with 4-hydroxypyrrolidin-2-one in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 238-240°C.
Scientific Research Applications
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that this compound can increase GABA levels in the brain, which can lead to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain.
properties
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-10-7-11(13-8-10)12(17)15-5-3-14(4-6-15)9-1-2-9/h9-11,13,16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYOSIORASZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3CC(CN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.